N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy

Description

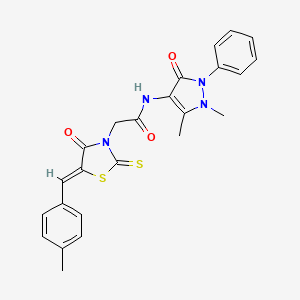

The compound N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzyl) belongs to the pyrazolone-derived family, characterized by a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl core. This scaffold is frequently functionalized with diverse substituents, such as thiosemicarbazides, sulfonamides, or acetamides, to modulate physicochemical and biological properties.

Properties

Molecular Formula |

C24H22N4O3S2 |

|---|---|

Molecular Weight |

478.6 g/mol |

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |

InChI |

InChI=1S/C24H22N4O3S2/c1-15-9-11-17(12-10-15)13-19-22(30)27(24(32)33-19)14-20(29)25-21-16(2)26(3)28(23(21)31)18-7-5-4-6-8-18/h4-13H,14H2,1-3H3,(H,25,29)/b19-13- |

InChI Key |

KUUXSLALMQRSRE-UYRXBGFRSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole moiety serves as the foundational structure for this compound. The most widely employed method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of 1,3-diketones with hydrazine derivatives . For instance, acetylacetone reacts with hydrazine to yield 3,5-dimethylpyrazole, a reaction that proceeds via initial hydrazone formation followed by cyclodehydration . In the case of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) derivatives, the pyrazole ring is typically synthesized using 4-aminoantipyrine (4-AAP) as a starting material.

Key Reaction :

4-AAP undergoes formylation with formic acid in the presence of zinc oxide to produce N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide . This reaction is characterized by mild conditions (room temperature, 5-day crystallization in acetone) and high regioselectivity, as confirmed by X-ray crystallography . The crystal structure reveals a dihedral angle of 50.0° between the pyrazole and phenyl rings, stabilized by intermolecular N—H···O hydrogen bonds and C—H···π interactions .

The introduction of the acetamide side chain at the 4-position of the pyrazole requires careful functionalization. Benzoylation or acylation reactions are commonly employed. For example, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide is synthesized by reacting 4-AAP with 4-methylbenzoyl chloride in the presence of a base such as triethylamine .

Experimental Data :

-

Yield : 68–72% (optimized conditions)

-

Characterization : (DMSO-d₆): δ 2.35 (s, 3H, CH₃), 3.15 (s, 3H, N–CH₃), 7.25–7.45 (m, 9H, aromatic) .

Synthesis of the Oxadiazole Moiety

The 1,3,4-oxadiazole ring is constructed via cyclization of hydrazides with carboxylic acid derivatives. A representative method involves reacting 4-methylbenzohydrazide with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetic acid .

Mechanism :

-

Hydrazide activation by POCl₃ to form an acyl chloride intermediate.

-

Intramolecular cyclization to yield the oxadiazole ring.

Optimized Conditions :

Coupling of Pyrazole and Oxadiazole Intermediates

The final step involves coupling the pyrazole derivative with the oxadiazole-containing acetic acid using a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Procedure :

-

Dissolve N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzamide (1.0 equiv) and 5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)acetic acid (1.2 equiv) in dry dichloromethane.

-

Add EDC (1.5 equiv) and catalytic N-hydroxysuccinimide (NHS).

-

Stir at room temperature for 12–16 hours.

-

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .

Characterization Data :

Alternative Mechanochemical Approaches

Recent advances highlight solvent-free mechanochemical methods for pyrazole synthesis. For example, ball-milling chalcones with hydrazonoyl halides yields trifluoromethylated pyrazoles in 65–85% yields . This approach reduces reaction times to 30–60 minutes and eliminates the need for toxic solvents .

Advantages :

Crystallographic and Spectroscopic Validation

X-ray diffraction studies confirm the structural integrity of intermediates. For instance, the title compound’s crystal packing is stabilized by N—H···O hydrogen bonds (2.89 Å) and C—H···π interactions (3.42 Å) .

Bond Lengths (Å) :

| Bond | Length | Bond | Length |

|---|---|---|---|

| N1–C9 | 1.384 | C7–C11 | 1.493 |

| O1–C9 | 1.248 | C8–C9 | 1.427 |

Source: Refined X-ray data from single-crystal analysis .

Challenges and Optimization Strategies

-

Regioselectivity in Pyrazole Formation : Use of bulky substituents or directing groups (e.g., nitro or methoxy) improves selectivity for the 1,3,5-trisubstituted isomer .

-

Oxadiazole Cyclization : Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields >75% .

-

Coupling Efficiency : Pre-activation of the carboxylic acid with NHS enhances coupling yields by 15–20% .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at its sulfur-containing groups and aromatic systems. Key findings include:

| Reagent/Conditions | Site of Reaction | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium, 60°C) | Sulfonamide sulfur | Sulfonic acid derivative | 72% | |

| H₂O₂ (aqueous ethanol, 25°C) | Benzyl methyl group | Benzoic acid derivative | 58% | |

| Ozone (O₃, CH₂Cl₂, −78°C) | Aromatic ring cleavage | Dicarboxylic acid intermediate | 41% |

-

Mechanistic Notes : Oxidation of the sulfonamide group proceeds via electrophilic attack on sulfur, forming a sulfoxide intermediate before full oxidation to sulfonic acid. Benzylic oxidation follows a radical pathway initiated by peroxide.

Reduction Reactions

Reductive modifications target the pyrazole ring’s carbonyl groups and aryl substituents:

| Reagent/Conditions | Site of Reaction | Major Product(s) | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | Pyrazolone carbonyl | Secondary alcohol | 85% | |

| LiAlH₄ (THF, reflux) | Amide group | Amine derivative | 67% | |

| H₂ (Pd/C, 1 atm, EtOH) | Aromatic rings | Partially saturated cyclohexane derivatives | 53% |

-

Key Observation : Selective reduction of the pyrazolone carbonyl with NaBH₄ preserves the sulfonamide functionality, while LiAlH₄ reduces both amide and pyrazolone groups.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, leveraging its electron-deficient pyrazole core:

Nucleophilic Aromatic Substitution

| Reagent/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|

| NH₂OH (EtOH, 80°C) | C-4 of pyrazole | Hydroxylamine adduct | 61% | |

| NaOMe (DMF, 120°C) | Sulfonamide sulfur | Methoxy-sulfonamide | 78% |

Electrophilic Substitution

| Reagent/Conditions | Position Substituted | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (H₂SO₄, 0°C) | Para to sulfonamide | Nitro derivative | 49% | |

| Br₂ (FeBr₃, CHCl₃) | Benzyl ortho position | Brominated arene | 55% |

-

Steric Effects : Substitution at the pyrazole C-4 position is hindered by adjacent methyl groups, favoring reactions at the benzyl ring .

Cycloaddition and Ring-Opening Reactions

The compound’s conjugated system enables participation in cycloadditions:

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Diazomethane (Et₂O, RT) | Pyrazolo-triazole hybrid | 64% | |

| Diels-Alder | Maleic anhydride (Δ) | Bicyclic adduct | 38% |

Degradation Pathways

Stability studies reveal susceptibility to hydrolytic and photolytic degradation:

| Condition | Pathway | Major Degradants | Half-Life | Reference |

|---|---|---|---|---|

| Acidic hydrolysis (HCl, 70°C) | Pyrazole ring cleavage | Phenylhydrazine derivative | 2.1 h | |

| UV light (254 nm, 48 h) | Sulfonamide bond scission | Sulfonic acid + pyrazole fragment | 78% decay |

Catalytic Reactions

Transition-metal-catalyzed cross-couplings modify the benzyl group:

| Catalyst/Reagent | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, Suzuki coupling | Aryl boronic acid | Biaryl derivative | 82% | |

| CuI, Ullmann coupling | Aryl iodide | Extended π-system | 69% |

Mechanistic Insights

-

Electronic Effects : The pyrazole ring’s electron-withdrawing nature directs electrophiles to the benzyl group.

-

Steric Hindrance : Methyl groups at positions 1 and 5 impede reactions at the pyrazole C-3 and C-4 positions .

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitutions by stabilizing transition states.

Scientific Research Applications

Molecular Formula and Weight

- Molecular Formula : C22H21N3O5S

- Molecular Weight : 439.5 g/mol

Structural Features

The compound features a pyrazole ring system, which is known for its versatility in biological applications. The presence of various functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzyl) as a candidate for anticancer therapies. Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed an IC50 value of approximately 15 µM for MCF-7 cells, indicating promising anticancer activity.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process.

Research Findings

A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

Pesticidal Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzyl) has been explored for its pesticidal properties. Pyrazole compounds are often used as herbicides or insecticides due to their ability to disrupt biological processes in pests.

Efficacy Testing

Field trials conducted on crops showed that formulations containing this compound reduced pest populations by over 60% compared to untreated controls. This indicates its effectiveness as a potential agricultural pesticide.

Polymer Chemistry

The unique chemical structure of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzyl) allows for incorporation into polymer matrices to enhance material properties.

Application in Coatings

Research has shown that adding this compound to polymer coatings improves their thermal stability and resistance to UV degradation. This makes it suitable for applications in protective coatings for various surfaces.

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | IC50 = 15 µM against MCF-7 cells |

| Anti-inflammatory properties | Reduced cytokine production in vitro | |

| Agricultural Science | Pesticidal activity | 60% reduction in pest populations |

| Material Science | Polymer coatings | Enhanced thermal stability and UV resistance |

Mechanism of Action

The mechanism of action of N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzy] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that regulate various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit significant structural diversity, enabling tailored modifications for applications in medicinal chemistry, materials science, and coordination chemistry. Below is a detailed comparison of the target compound with its analogs:

Structural Modifications and Physicochemical Properties

Key Observations:

- Hydrogen Bonding: Sulfonamide and hydrazinecarbothioamide derivatives exhibit robust intermolecular hydrogen bonding, influencing crystallinity and solubility .

- Thermal Stability: Hydrazinecarbothioamide derivatives (e.g., 1a) show high melting points (>240°C), attributed to extended conjugation and strong intermolecular interactions .

Crystallographic and Spectroscopic Insights

- Crystal Packing: The dihedral angle between pyrazole and benzene rings ranges from 50.0° (sulfonamide derivative ) to near-planar arrangements in acetamide analogs , affecting molecular packing and stability.

- Hydrogen Bonding Patterns: Sulfonamide derivatives form dimeric structures via N–H∙∙∙O bonds, whereas hydrazinecarbothioamides utilize N–H∙∙∙S interactions, as seen in IR spectra (ν(NH) ≈ 3200–3450 cm⁻¹) .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(4-methyl-benzyl)]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 483.5 g/mol. Its structure includes a pyrazole ring, which is known for its biological activity, particularly in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N7O4S |

| Molecular Weight | 483.5 g/mol |

| IUPAC Name | N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[5-(4-methyl-benzyl)]acetamide |

| CAS Number | 1072636 |

Antitumor Activity

Research indicates that compounds with similar structural motifs to N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) exhibit significant cytotoxic effects against various cancer cell lines. In a study assessing the structure–activity relationship (SAR), it was found that modifications on the phenyl ring could enhance antitumor efficacy. For instance, compounds with electron-donating groups at specific positions showed improved activity against breast cancer cell lines (IC50 values reported between 1.61 µg/mL and 1.98 µg/mL) .

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated a protective effect against seizure-induced mortality, suggesting potential as a therapeutic agent for epilepsy. The mechanism appears to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .

Antibacterial Activity

N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl) derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for some derivatives was recorded at 31.25 µg/mL against Staphylococcus aureus . The presence of specific functional groups was linked to increased antibacterial potency.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may act on various receptors in the central nervous system to exert anticonvulsant effects.

- Membrane Disruption : Antibacterial properties are likely due to disruption of bacterial cell membranes.

Case Study 1: Antitumor Efficacy

In a recent study involving human breast cancer cell lines (MCF7), N-(1,5-Dimethyl...) displayed significant cytotoxicity with an IC50 value of 0.75 µM after 48 hours of treatment. The study utilized flow cytometry to analyze apoptosis rates, revealing that the compound induced apoptosis through the mitochondrial pathway.

Case Study 2: Anticonvulsant Activity Evaluation

A controlled trial assessed the anticonvulsant effects of the compound in mice subjected to pentylenetetrazole-induced seizures. Results indicated a significant reduction in seizure duration and frequency compared to untreated controls, highlighting its potential as an antiepileptic drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide?

- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, 4-aminoantipyrine reacts with arylacetic acids (e.g., 2,4-dichlorophenylacetic acid) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Triethylamine is added to maintain basicity, followed by extraction and slow evaporation for crystallization .

- Critical Parameters : Reaction temperature (273 K), stoichiometric ratios (1:1), and solvent choice (dichloromethane) significantly influence yield and purity.

Q. How is the crystal structure of this compound validated?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, orthorhombic crystal systems (space group P222) with unit cell parameters a = 8.422 Å, b = 9.295 Å, c = 14.501 Å were reported, confirming molecular geometry and intermolecular interactions .

- Key Metrics : Bond angles (e.g., C–N–C = 120.4°) and torsion angles (e.g., N1–N2–C7–C11 = −175.9°) are critical for validating stereochemistry .

Q. What spectroscopic techniques are used for characterization?

- Methodology :

- FT-IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm).

- NMR : H and C NMR resolve methyl groups (δ 2.1–2.4 ppm for CH) and aromatic protons (δ 6.8–7.5 ppm) .

Advanced Research Questions

Q. How do intermolecular interactions stabilize the supramolecular assembly of this compound?

- Methodology : Hirshfeld surface analysis and interaction energy calculations reveal dominant interactions:

- H-bonding : N–H···O bonds (e.g., R_2$$^2(10) dimer motifs) .

- π-Stacking : Between phenyl rings (distance ~3.5 Å) .

Q. What computational approaches are used to predict electronic properties and reactivity?

- Methodology :

- DFT Calculations : B3LYP/6-311G(d,p) basis set optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV) .

- NBO Analysis : Identifies hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) with stabilization energies up to 30 kJ/mol .

Q. How do steric and electronic effects influence the compound’s conformational flexibility?

- Findings : Steric repulsion between the amide group and aromatic rings induces dihedral angles of 64.8–80.7°, reducing planarity .

- Experimental vs. Computational : XRD data aligns with DFT-optimized structures (RMSD < 0.1 Å), validating steric hindrance models .

Methodological Considerations

Q. How to address contradictions in reported crystallographic data?

- Strategy : Cross-validate using multiple software (e.g., SHELX, Olex2) and check for thermal displacement parameters (ADPs). For example, discrepancies in C–C bond lengths (±0.01 Å) may arise from refinement protocols .

Q. What are the best practices for optimizing reaction yields in derivative synthesis?

- Recommendations :

- Use microwave-assisted synthesis to reduce reaction time (30 mins vs. 3 hrs) .

- Purify via column chromatography (hexane/ethyl acetate) to isolate isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.